
ABT-724
Overview
Description
A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of A-369724 involves several synthetic steps. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of A-369724 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: A-369724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions to oxidize A-369724.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Animal Studies
Studies conducted on conscious rats have demonstrated that ABT-724 effectively facilitates penile erection when administered subcutaneously (s.c.). The dose-dependent response indicates that the compound can significantly increase intracavernosal pressure, a key factor in achieving and maintaining an erection . Notably, the proerectile effects of this compound are enhanced when combined with sildenafil, a well-known phosphodiesterase type 5 inhibitor .
Table 1: Summary of Animal Study Findings on this compound
Clinical Implications
The favorable side-effect profile of this compound suggests its potential as a treatment option for patients with erectile dysfunction who may not respond well to traditional therapies. Unlike some existing treatments that may cause nausea or other gastrointestinal issues, this compound appears to have minimal adverse effects .
Broader Pharmacological Applications
Beyond its use in ED, this compound has been investigated for its potential role in treating conditions linked to dopaminergic dysfunctions, such as schizophrenia. The D4 receptor has been implicated in cognitive processes and emotional regulation, suggesting that compounds like this compound could contribute to therapeutic strategies aimed at alleviating cognitive deficits associated with psychiatric disorders .
Case Study Overview
A notable study highlighted the effectiveness of this compound in inducing penile erections in rat models without significant side effects, paving the way for future human clinical trials . Although further research is necessary to establish safety and efficacy in human subjects, preliminary findings are encouraging.
Table 2: Overview of Case Studies Related to this compound
Mechanism of Action
The mechanism of action of A-369724 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
ABT-724: Another trihydrochloride salt with similar biological activities.
A-769: A related compound with comparable chemical properties.
Its distinct chemical and biological properties make it a valuable compound for research and development .
Biological Activity
ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride
- CAS Number : 587870-77-7
- Molecular Weight : 320.83 g/mol
- Purity : ≥99% .
This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.
Table 1: Receptor Activity of this compound
Receptor Type | EC50 (nM) | Efficacy (%) | Agonist Activity |
---|---|---|---|
D4 | 12.4 | 61 | Yes |
D1 | >10,000 | - | No |
D2 | >10,000 | - | No |
D3 | >10,000 | - | No |
D5 | >10,000 | - | No |
Erectile Function Studies
Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .
Case Study: Dose-Response Analysis
In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:
- Erection Incidence :
- Control Group: 23%
- This compound Group: 77%
The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .
Table 2: Erection Incidence by Treatment Group
Treatment Group | Erection Incidence (%) | Latency (minutes) |
---|---|---|
Control | 23 | N/A |
This compound (0.03 μmol/kg) | 77 | 18.7 |
Interaction with Other Compounds
This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .
Table 3: Effects of Combined Treatment
Treatment | Erection Incidence (%) |
---|---|
This compound alone | 77 |
Sildenafil alone | N/A |
This compound + Sildenafil | Significantly increased |
Side Effects Profile
One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .
Properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70006-24-5 | |
Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT724 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-724 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.